molecular formula C13H13BrN2O B5610472 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone CAS No. 5906-49-0

1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone

Cat. No.: B5610472
CAS No.: 5906-49-0
M. Wt: 293.16 g/mol
InChI Key: TVSLGNRCZRTTNZ-UHFFFAOYSA-N
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Description

1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromo group and two methyl groups on the pyrazole ring, as well as a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable phenylethanone derivative under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrazole, followed by nucleophilic substitution with the phenylethanone derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Claisen-Schmidt Condensation to Form Chalcones

The α,β-unsaturated ketone moiety in the compound enables Claisen-Schmidt condensation with aromatic aldehydes under basic conditions. For example, reaction with 4-bromobenzaldehyde in DMF using NaH as a base yields (Z)-3-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylprop-2-en-1-one (chalcone derivative) .

Reaction Conditions

  • Solvent : DMF

  • Base : Sodium hydride (NaH)

  • Temperature : 155°C, 10 hours

  • Yield : 68%

Characterization Data

ParameterValue
IR (KBr) 1586 cm⁻¹ (C=C stretching)
¹H NMR (CDCl₃) δ 8.12–7.73 (m, 5H, ArH), 5.47 (s, 1H, pyrazole-CH)
13C NMR δ 140.73 (pyrazole C-5), 105.91 (pyrazole C-4)
MS (m/z) 394 [M⁺]

Oximation and Etherification

The ketone group undergoes oximation with hydroxylamine hydrochloride, followed by etherification to form oxime ether derivatives. This two-step process enhances biological activity and introduces functional diversity .

Synthetic Pathway

  • Oximation :

    • Reagents : NH₂OH·HCl, NaOEt/EtOH

    • Conditions : Reflux at 79°C, 5 hours .

    • Product : 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone oxime.

  • Etherification :

    • Reagents : Alkyl halides (e.g., CH₃I)

    • Conditions : K₂CO₃, DMF, 65°C, 5 hours .

Key Spectral Data for Oxime Ether

ParameterValue
¹H NMR (DMSO-d₆) δ 5.36 (s, 2H, CH₂), 2.16 (s, 3H, CH₃)
IR (cm⁻¹) 1671 (C=N-O), 3059 (Ar C-H)

Nucleophilic Substitution at the Bromine Center

The 4-bromo substituent on the pyrazole ring participates in nucleophilic substitution reactions. For example, treatment with sodium selenide (Na₂Se) yields selenide-linked dimers .

Reaction with Sodium Selenide

  • Conditions : Na₂Se, ethanol, 65°C, 5 hours .

  • Product : 1,2-bis(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl) diselane.

77Se NMR Data

Compoundδ (ppm)
Diselane derivative 294.53

Cyclization to Pyrazolo-Pyrazole Derivatives

Reaction with hydrazine hydrate facilitates cyclization, forming fused pyrazolo-pyrazole systems. This reaction proceeds via enol-keto tautomerization of the chalcone intermediate .

Cyclization Conditions

  • Reagents : Hydrazine hydrate, NaOEt/EtOH

  • Temperature : 79°C, 5 hours

  • Yield : 68%

Product Characterization

ParameterValue
¹H NMR (CDCl₃) δ 7.58 (d, 2H, Ar), 2.21 (s, 3H, CH₃)
13C NMR δ 151.37 (C=N), 48.75 (CH₂)

Comparative Analysis of Reactivity

The table below summarizes reaction outcomes across studies:

Reaction TypeYield (%)Key Functional Group Modified
Claisen-Schmidt Condensation68α,β-Unsaturated ketone
Oximation83Ketone → Oxime
Diselane Formation74C-Br → C-Se

Mechanism of Action

The mechanism of action of 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone is a compound of increasing interest due to its diverse biological activities. Pyrazole derivatives, in general, are known for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action and therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H12BrN2O
  • Molecular Weight : 278.14 g/mol
  • CAS Number : 1431962-74-1

Biological Activity Overview

Recent studies have highlighted several biological activities associated with pyrazole derivatives, particularly focusing on their anticancer properties. The compound exhibits significant activity against various cancer cell lines.

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit the growth of tumor cells through various mechanisms. For instance, studies have shown that compounds containing the pyrazole ring can inhibit key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways .

Case Studies

  • Breast Cancer Study : A study tested several pyrazole derivatives, including those with bromine substituents similar to this compound, on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that these compounds exhibited higher cytotoxicity compared to traditional chemotherapy agents when used in combination with doxorubicin .
  • Antifungal Activity : Another study evaluated the antifungal properties of pyrazole derivatives against various phytopathogenic fungi. The results demonstrated that certain pyrazole compounds exhibited notable antifungal activity, suggesting potential applications in agricultural settings .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects : Pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their anti-inflammatory properties .

Comparative Biological Activity Table

Activity TypeCompoundEffectiveness (IC50)Reference
Anticancer1-(4-bromo...15 µM (MCF-7)
10 µM (MDA-MB-231)
AntifungalVarious Pyrazoles25 µg/mL
Anti-inflammatoryPyrazole DerivativesVariable

Properties

IUPAC Name

1-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-9-13(14)10(2)16(15-9)12(17)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSLGNRCZRTTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)CC2=CC=CC=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351436
Record name ST4047286
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5906-49-0
Record name ST4047286
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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